molecular formula C9H7BrO4 B2429617 6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid CAS No. 1256817-04-5

6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No. B2429617
M. Wt: 259.055
InChI Key: NDDKYTHPPVTRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an aryl halide . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

This compound can be synthesized from 1,4-benzodioxane, via bromination with bromine in acetic acid . It undergoes alkoxycarbonylation reaction with sodium tert-butoxide in the presence of CO to yield 2,3-dihydro-benzo [1,4]dioxine-6-carboxylic acid t-butyl ester .


Molecular Structure Analysis

The molecular formula of this compound is C9H7BrO4 . The IUPAC Standard InChI is InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11) .


Chemical Reactions Analysis

The compound undergoes alkoxycarbonylation reaction with sodium tert-butoxide in the presence of CO to yield 2,3-dihydro-benzo [1,4]dioxine-6-carboxylic acid t-butyl ester .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 259.06 . The density is predicted to be 1.764±0.06 g/cm3 . The boiling point is predicted to be 396.3±42.0 °C .

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

  • Synthesis of Anti-inflammatory Agents : 6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and its derivatives have been synthesized and studied for their anti-inflammatory properties. For instance, rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its R and S enantiomers showed significant anti-inflammatory activity, comparable to other known anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997). Similar compounds containing the 2,3-dihydro-1,4-benzodioxin subunit also demonstrated anti-inflammatory properties (Vazquez, Rosell, & Pujol, 1996).

Antimicrobial and Antifungal Agents

  • Development of Antibacterial and Antifungal Agents : Compounds derived from 6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid have been investigated for their antimicrobial and antifungal potential. Some of these compounds showed promising antibacterial and antifungal activities, along with low hemolytic activity, indicating their potential as therapeutic agents (Abbasi et al., 2020).

Pharmaceutical Applications

  • Use in Synthesis of Therapeutic Agents : Both enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are valuable in the enantiospecific synthesis of various therapeutic agents, such as (S)-doxazosin mesylate and WB 4101. An efficient production method for these enantiomers was developed using an amidase activity from Alcaligenes faecalis (Mishra et al., 2016).

Anticonvulsant Activity

  • Synthesis of Anticonvulsant Compounds : Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid were synthesized and evaluated for their anticonvulsant activity, indicating potential applications in treating convulsive disorders (Arustamyan et al., 2019).

Antibacterial and Lipoxygenase Inhibition

  • Synthesis of Sulfonamides with Antibacterial and Anti-inflammatory Potential : Studies on sulfonamides bearing the 1,4-benzodioxin ring showed these compounds to have significant antibacterial properties and inhibitory potential against lipoxygenase, suggesting their use in treating inflammatory ailments (Abbasi et al., 2017).

Synthesis of Precursors for Therapeutic Compounds

  • Creation of Precursors for Potential Therapeutic Compounds : The synthesis of 1,4-benzodioxin-2-carboxylic esters or carboxamides leads to the creation of precursors for potential therapeutic compounds, demonstrating the chemical versatility and pharmaceutical significance of this class of compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Safety And Hazards

The compound is classified under GHS07. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDKYTHPPVTRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

CAS RN

1256817-04-5
Record name 6-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.